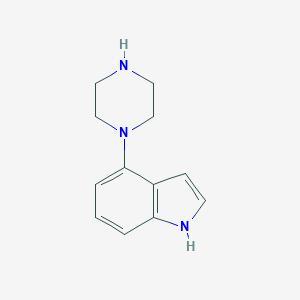

4-(1-Piperazinyl)-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKSXUIOKWQABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233864 | |

| Record name | 1H-Indole, 4-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84807-09-0 | |

| Record name | 4-(1-Piperazinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84807-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 4-(1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084807090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 4-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Piperazinyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-piperazinyl)-1H-indole

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-(1-piperazinyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of synthetic pathways, mechanistic insights, and robust analytical protocols.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Substitution at the 4-position of the indole ring offers a strategic vector for modulating pharmacological properties. The incorporation of a piperazine moiety, a common pharmacophore known to enhance aqueous solubility and bioavailability, at this position can lead to novel compounds with potential therapeutic applications. This guide will focus on a reliable and efficient method for the synthesis of this compound and its thorough characterization.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient method for coupling amines with aryl halides.[1]

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests that the most logical disconnection is at the C4-N bond of the piperazine-indole linkage. This points to a convergent synthesis strategy, coupling a 4-haloindole derivative with piperazine. 4-Bromo-1H-indole is a commercially available and suitable starting material for this purpose.

The choice of the Buchwald-Hartwig amination is predicated on its broad substrate scope and functional group tolerance.[1] Alternative methods, such as nucleophilic aromatic substitution, are generally less effective for electron-rich aromatic systems like indole.

The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a suitable phosphine ligand. The catalytic cycle, a cornerstone of this transformation, is depicted below.

node [fillcolor="#F1F3F4"]; "Pd(0)L2" [label="Pd(0)L2"]; "Oxidative\nAddition" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Aryl-Pd(II)-X(L2)" [label="Aryl-Pd(II)-X(L2)"]; "Ligand\nExchange" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Aryl-Pd(II)-Amine(L2)" [label="Aryl-Pd(II)-Amine(L2)"]; "Reductive\nElimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative\nAddition" [label="Aryl-X"]; "Oxidative\nAddition" -> "Aryl-Pd(II)-X(L2)"; "Aryl-Pd(II)-X(L2)" -> "Ligand\nExchange" [label="Amine, Base"]; "Ligand\nExchange" -> "Aryl-Pd(II)-Amine(L2)"; "Aryl-Pd(II)-Amine(L2)" -> "Reductive\nElimination"; "Reductive\nElimination" -> "Pd(0)L2" [label="Aryl-Amine"]; }

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.Causality Behind Experimental Choices:

-

Palladium Pre-catalyst: The choice of a palladium source is critical. While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-catalysts that are readily activated to the active Pd(0) species are often preferred for their efficiency and reproducibility.

-

Ligand: Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like Xantphos or BINAP have proven effective in similar couplings.[2]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly employed.[2]

-

Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.[2]

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary depending on the scale and purity of the starting materials.

Materials:

-

4-Bromo-1H-indole

-

Piperazine (use of a large excess is recommended to minimize double arylation)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Inert atmosphere (Nitrogen or Argon)

subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#E8F0FE"; "Start" [label="Dry Schlenk flask under inert atmosphere"]; "Add_Reagents" [label="Add 4-bromo-1H-indole,\nPd(OAc)₂, Xantphos, and NaOtBu"]; "Add_Solvent" [label="Add anhydrous toluene"]; "Add_Amine" [label="Add piperazine"]; "Start" -> "Add_Reagents" -> "Add_Solvent" -> "Add_Amine"; }

subgraph "cluster_1" { label = "Reaction"; bgcolor="#FCE8E6"; "Heat" [label="Heat the reaction mixture\n(e.g., 80-110 °C)"]; "Monitor" [label="Monitor progress by TLC or LC-MS"]; "Heat" -> "Monitor"; }

subgraph "cluster_2" { label = "Work-up and Purification"; bgcolor="#E6F4EA"; "Cool" [label="Cool to room temperature"]; "Dilute" [label="Dilute with ethyl acetate"]; "Wash" [label="Wash with water and brine"]; "Dry" [label="Dry over Na₂SO₄"]; "Concentrate" [label="Concentrate in vacuo"]; "Purify" [label="Purify by column chromatography"]; "Cool" -> "Dilute" -> "Wash" -> "Dry" -> "Concentrate" -> "Purify"; }

"Add_Amine" -> "Heat" [lhead="cluster_1"]; "Monitor" -> "Cool" [lhead="cluster_2"]; }

Figure 2: Experimental workflow for the synthesis of this compound.Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-bromo-1H-indole (1.0 equiv), palladium(II) acetate (0.02-0.05 equiv), and Xantphos (0.04-0.10 equiv).

-

Add sodium tert-butoxide (1.5-2.0 equiv).

-

Add anhydrous toluene (5-10 mL per mmol of 4-bromo-1H-indole).

-

Add piperazine (2.0-3.0 equiv).

-

Seal the Schlenk flask and heat the reaction mixture with vigorous stirring at 80-110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the indole and piperazine protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | 8.0-8.5 | br s | - |

| Indole H7 | 7.5-7.8 | d | ~8.0 |

| Indole H5, H6 | 6.8-7.2 | m | - |

| Indole H2 | 6.5-6.7 | t | ~2.5 |

| Indole H3 | 6.3-6.5 | t | ~2.5 |

| Piperazine N-H | 1.5-2.5 | br s | - |

| Piperazine CH₂ (adjacent to indole) | 3.0-3.3 | t | ~5.0 |

| Piperazine CH₂ (distal to indole) | 2.8-3.1 | t | ~5.0 |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Indole C7a | 135-138 |

| Indole C3a | 128-132 |

| Indole C4 | 145-150 |

| Indole C5, C6, C7 | 110-125 |

| Indole C2 | 120-125 |

| Indole C3 | 100-105 |

| Piperazine C (adjacent to indole) | 50-55 |

| Piperazine C (distal to indole) | 45-50 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Data:

-

Molecular Formula: C₁₂H₁₅N₃

-

Molecular Weight: 201.27 g/mol

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ is 202.1344. The experimentally determined value should be within a narrow tolerance (e.g., ± 5 ppm).

-

Fragmentation Pattern: The mass spectrum is expected to show a prominent molecular ion peak. Characteristic fragmentation of the piperazine ring is also anticipated.[3]

Chromatographic and Physical Properties

| Property | Expected Value/Observation |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Purity (by HPLC) | ≥95% |

| Solubility | Soluble in methanol, DMSO, and chlorinated solvents |

Part 3: Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. The successful synthesis of this compound is confirmed through a multi-faceted characterization approach. The convergence of data from NMR, MS, and chromatography provides a high degree of confidence in the identity and purity of the final product. Any deviation from the expected data should prompt a re-evaluation of the synthetic procedure and purification methods.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By leveraging the power of the Buchwald-Hartwig amination and employing rigorous analytical techniques, researchers can confidently prepare and validate this valuable compound for further investigation in drug discovery and development programs.

References

- Albhaisi, R., Tırpanlar, D., Akgün, H., & Güngör, B. (2025). Synthesis and biological evaluation of novel N-substituted 3-methylindole derivatives. Yeditepe Journal of Health Sciences, 2, 77-85.

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.

- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Chatterjee, I., Roy, D., & Panda, G. (n.d.).

- ChemRxiv. (n.d.).

- Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.

- Hayhow, T., et al. (2020). A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs. ChemBioChem, 21(23), 3348-3353.

- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.

- National Institute of Standards and Technology. (n.d.). Piperazine.

- National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.

- PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2).

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- Springer Nature. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue.

- TÜBİTAK Academic Journals. (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents.

Sources

The Multifaceted Biological Activity of 4-(1-Piperazinyl)-1H-Indole Derivatives: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1-piperazinyl)-1H-indole scaffold represents a cornerstone in modern medicinal chemistry, lauded as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by its derivatives. We will delve into the key therapeutic areas where these compounds show significant promise, including oncology, neuropsychiatry, and infectious diseases. This document is structured to provide not just data, but a deeper, field-proven insight into the structure-activity relationships (SAR), mechanisms of action, and the experimental rationale that drives the development of these potent molecules. We will explore detailed experimental protocols, summarize key quantitative data, and visualize complex biological pathways to offer a complete and actionable resource for professionals in drug discovery and development.

Introduction: The this compound Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural products and synthetic pharmaceuticals, valued for its unique electronic properties and ability to form critical hydrogen bonds.[1][2] When combined with a piperazine ring at the C4 position, the resulting scaffold gains significant structural versatility and favorable physicochemical properties. The piperazine moiety, with its two nitrogen atoms, can be readily modified, allowing for fine-tuning of a compound's polarity, basicity, and steric bulk.[3] This adaptability is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, often leading to improved oral bioavailability and target specificity.[3] These characteristics have made this compound derivatives a fertile ground for the discovery of novel therapeutic agents.

General Synthesis Strategies

The synthesis of these derivatives often employs well-established chemical reactions. One of the most common methods is the Mannich reaction, where an indole, formaldehyde, and a substituted piperazine are condensed to form the desired product.[4][5] Alternative routes include nucleophilic substitution reactions, where an indole is reacted with a pre-formed chloropropyl-piperazine derivative in the presence of a base.[4] The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Caption: General synthetic pathways for piperazinyl-indole derivatives.

Key Biological Activities and Mechanisms of Action

The structural flexibility of the this compound core allows it to engage with a diverse set of biological targets, leading to a broad spectrum of pharmacological activities.

Anticancer Activity

A significant body of research has focused on the potent cytotoxic effects of these derivatives against various human cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116).[4][5]

Mechanism of Action: Microtubule Destabilization

Many indole-containing compounds, inspired by natural products like vinca alkaloids, exert their anticancer effects by interfering with microtubule dynamics.[5] Microtubules are essential for forming the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these derivatives can inhibit its polymerization. This disruption leads to mitotic arrest in the M-phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[5] The structure-activity relationship (SAR) studies reveal that substitutions on the piperazine ring are critical for potency. For instance, a 3,4-dichlorophenyl substituent on the piperazine ring has been shown to be highly effective in suppressing cancer cell growth.[5]

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Quantitative Data Summary: Cytotoxic Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

| Compound ID | Substitution on Piperazine Ring | Target Cell Line | IC50 (µM) | Reference |

| 1c | 3,4-dichlorobenzyl | HUH7 (Liver) | 3.42 | [4] |

| 3s | 3,4-dichlorophenyl | MCF7 (Breast) | Value not specified | [5] |

| 3s | 3,4-dichlorophenyl | HCT116 (Colon) | Value not specified | [5] |

| Compound 4e | Substituted N-benzyl | MCF-7, A549, HCT | ~2.0 (average) | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)

This protocol provides a robust method for assessing cell viability based on the measurement of cellular protein content.

-

Cell Plating: Seed cancer cells (e.g., HUH7, MCF7) in 96-well plates at a density of 1.2–1.8 × 10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5][6]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives. Treat the cells with these dilutions and incubate for 48 hours.[6] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil or Staurosporine).[5][6]

-

Cell Fixation: Discard the supernatant and gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

-

Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Antipsychotic Activity

Schizophrenia and other psychotic disorders are complex neuropsychiatric conditions often linked to dysregulation of dopamine and serotonin pathways.[7] Piperazine derivatives have been instrumental in developing atypical antipsychotics that act on these systems.

Mechanism of Action: D2/5-HT Receptor Modulation

The therapeutic effect of many antipsychotics is attributed to their antagonist activity at dopamine D2 receptors. However, strong D2 antagonism is also linked to extrapyramidal side effects (motor control issues).[8] Atypical antipsychotics, including many piperazine derivatives, often exhibit a mixed antagonism profile, blocking both D2 receptors and serotonin 5-HT receptors (particularly 5-HT1A and 5-HT2A).[7][9] This dual action is believed to alleviate the symptoms of psychosis while mitigating the risk of motor side effects.[7][8] Certain indoline and piperazine derivatives have been identified as potent mixed D2/D4 receptor antagonists.[10] This multi-target approach is a hallmark of modern antipsychotic drug design.

Caption: Antipsychotic mechanism via dopamine and serotonin receptor antagonism.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) bacteria necessitates the development of new classes of antibiotics.[11] Piperazine derivatives, including those with an indole core, have demonstrated significant potential as antimicrobial agents against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12][13]

Mechanism of Action

The mechanisms by which these compounds exert their antimicrobial effects are varied. Some derivatives are believed to function as efflux pump inhibitors, preventing bacteria from expelling antibiotics.[14] Others have been shown to disrupt critical bacterial processes. For example, certain 1-H-indole-3-pyrazolamide derivatives containing piperazine were found to suppress biofilm formation, inhibit bacterial motility, and induce the production of reactive oxygen species (ROS), ultimately leading to bacterial cell death.[15] Mechanistic studies revealed that these compounds could down-regulate genes associated with the Type VI Secretion System (T6SS), a key virulence factor in many pathogenic bacteria.[15]

Quantitative Data Summary: Antibacterial Activity

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

| Compound ID | Target Organism | MIC or EC50 (µg/mL) | Reference |

| RL-308 | S. aureus | Value not specified | [11] |

| RL-308 | MRSA | Value not specified | [11] |

| RL-308 | Shigella flexneri | Value not specified | [11] |

| P16 | Xanthomonas oryzae pv oryzae (Xoo) | EC50: 2.54 | [15] |

| P16 | Xanthomonas axonopodis pv citri (Xac) | EC50: 3.49 | [15] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus ATCC strain) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate overnight at 37°C.

-

Inoculum Standardization: Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[11] Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Results can be confirmed by measuring the OD at 600 nm.

Future Directions and Conclusion

The this compound scaffold is a remarkably versatile platform for drug discovery. The derivatives synthesized from this core have demonstrated potent and clinically relevant activities across oncology, neuropsychiatry, and microbiology. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their efficacy and safety profiles. The exploration of novel substitutions on both the indole and piperazine rings, guided by computational modeling and robust SAR studies, will undoubtedly uncover next-generation therapeutics. The ability of these compounds to modulate multiple targets simultaneously—a hallmark of polypharmacology—is particularly promising for treating complex diseases like cancer and schizophrenia. This guide has provided a framework for understanding the synthesis, mechanisms, and evaluation of these compounds, offering a solid foundation for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- Yarim, M. (n.d.). Synthesis and anticancer screening studies of indole-based piperazine derivatives.

- KÖKSAL AKKOÇ, M., et al. (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. TÜBİTAK Academic Journals.

- PubMed. (2012). Design, Synthesis and Pharmacological Evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl Indole Derivatives as 5-HT₆ Receptor Ligands. Bioorganic & Medicinal Chemistry Letters.

- Zhao, H., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.

- PubMed. (n.d.). Antipsychotic properties of new N-(4-substituted-1-piperazinylethyl).

- International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules.

- Bentham Science Publishers. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.

- ACS Publications. (2025). Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine.

- Nano diainc. (n.d.). This compound (hydrochloride).

- National Institutes of Health. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity.

- (n.d.). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.

- ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives.

- MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities.

- National Institutes of Health. (n.d.). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights.

- ResearchGate. (n.d.). 3-[(4-Substituted-piperazin-1-yl)methyl]-1H-indole derivatives.

- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- DergiPark. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking.

- (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.

- PubMed. (1993). Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects. Journal of Pharmacology and Experimental Therapeutics.

- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- PubMed. (n.d.). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity.

- PubMed Central. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021).

- International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE.

- ResearchGate. (2019). Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters.

- PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

- ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications.

- Semantic Scholar. (n.d.). Piperazinylalkyl heterocycles as potential antipsychotic agents.

- ResearchGate. (2025). (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.

- PubMed. (n.d.). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 7. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antipsychotic properties of new N-(4-substituted-1-piperazinylethyl)- and N-(4-substituted-1-piperidinylethyl)-phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazinylalkyl heterocycles as potential antipsychotic agents. | Semantic Scholar [semanticscholar.org]

- 10. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijcmas.com [ijcmas.com]

- 12. researchgate.net [researchgate.net]

- 13. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 14. apjhs.com [apjhs.com]

- 15. pubs.acs.org [pubs.acs.org]

The In Vitro Mechanism of Action of the 4-(1-Piperazinyl)-1H-indole Scaffold

An In-Depth Technical Guide:

Introduction

The 4-(1-piperazinyl)-1H-indole scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its unique combination of a rigid indole core and a versatile piperazine ring allows for systematic structural modifications, making it a cornerstone for the development of neurologically active agents.[1][2] Compounds built upon this framework have demonstrated a remarkable capacity to interact with a wide array of biological targets, particularly within the central nervous system (CNS). The inherent structural features of the piperazine ring, with its two nitrogen atoms, provide an ideal anchor for engaging with key residues in receptor binding pockets, while the indole group contributes to the necessary lipophilicity and potential for aromatic interactions.[1][3]

This technical guide provides an in-depth exploration of the in vitro mechanisms of action associated with the this compound scaffold. We will dissect its interactions with primary molecular targets, delineate the subsequent downstream signaling events, and provide detailed, field-proven protocols for the essential in vitro assays required to characterize these interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this potent chemical scaffold.

Primary Molecular Targets & Binding Characteristics

The therapeutic versatility of the this compound scaffold stems from its ability to be chemically tailored to interact with multiple, distinct protein families. The most prominent of these are key players in the serotonergic and dopaminergic neurotransmitter systems.

Serotonergic System Targets

The serotonergic system is a primary focus for compounds derived from this scaffold, with demonstrated high-affinity interactions for both G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

-

5-HT Receptors: Derivatives frequently exhibit high affinity for serotonin receptors, notably the 5-HT1A and 5-HT6 subtypes.[4][5][6] The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant therapies, while antagonism of the 5-HT6 receptor is pursued as a strategy to enhance cognitive function in neurodegenerative disorders. The interaction is typically anchored by a charge-reinforced bond between the protonated nitrogen atom of the piperazine ring and a conserved aspartate residue in the receptor's transmembrane domain.[6]

-

Serotonin Transporter (SERT): Many analogs incorporating the 3-(4-piperidyl)-1H-indole or related moieties are potent inhibitors of the serotonin transporter (SERT).[4] Blockade of SERT is the cornerstone mechanism of selective serotonin reuptake inhibitors (SSRIs), leading to an increase in the synaptic concentration of serotonin.[7] This dual-target occupancy—acting on both 5-HT1A receptors and SERT—is a hallmark of successful multimodal antidepressants like vilazodone.[4]

Table 1: Representative Binding Affinities of Indole-Piperazine Scaffolds for Serotonergic Targets

| Compound Class | Target | Binding Affinity (Ki or IC50, nM) | Reference |

|---|---|---|---|

| 3-[3-(4-Aryl-1-piperazinyl)-propyl]-1H-indoles | 5-HT1A | 15 nM | [6] |

| 4-(Piperazin-1-yl methyl)-N1-arylsulfonyl indoles | 5-HT6 | Potent (specific values not stated) | [5] |

| 3-(4-Piperidyl)-1H-indole derivatives | SERT | High to moderate affinity |[4] |

Dopaminergic System Targets

Modification of the aryl substituent on the piperazine ring often imparts significant affinity for dopamine receptors, particularly the D2, D3, and D4 subtypes.[8][9][10][11] This activity is critical for the development of antipsychotic drugs, where D2 receptor antagonism is a key mechanism.[10][11] The scaffold's ability to be tuned for selectivity between D2 and D3 receptors is of high interest for developing novel therapeutics with potentially fewer side effects.[8]

Table 2: Representative Binding Affinities of Indole-Piperazine Scaffolds for Dopaminergic Targets

| Compound Class | Target | Binding Affinity (Ki, nM) | D2/D3 Selectivity | Reference |

|---|---|---|---|---|

| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | D3 | <10 nM | 5.4 to 56-fold | [8] |

| Indoline and piperazine derivatives | D2 / D4 | Potent (specific values not stated) | Mixed | [11] |

| Indazole and piperazine scaffolds | D2 | High Affinity | Variable |[9] |

Other Notable Targets: Enzyme Inhibition

The versatility of the this compound scaffold extends beyond neurotransmitter receptors to include enzyme inhibition. This highlights its potential application in diverse therapeutic areas.

-

Cholinesterases: Certain derivatives have been synthesized as inhibitors of butyrylcholinesterase (BChE), a target for managing the symptoms of Alzheimer's disease.[12]

-

Tyrosinase: Other analogs have shown potent, competitive inhibition of tyrosinase, the key enzyme in melanin biosynthesis, suggesting applications in dermatology and for treating pigmentation disorders.[13][14]

-

Caspases: By modifying the core structure, non-competitive, time-dependent inhibitors of inflammatory caspases (caspase-1, -4, and -5) have been developed, pointing towards potential use in autoimmune and inflammatory diseases.[15]

Downstream Signaling & Functional Consequences

Binding to a molecular target is only the initial event. The functional consequence of this interaction is determined by the downstream signaling pathways that are subsequently modulated.

G-Protein Coupled Receptor (GPCR) Signaling

The majority of serotonin and dopamine receptors targeted by this scaffold are GPCRs. The functional outcome (agonist vs. antagonist activity) depends on how the compound influences the receptor's interaction with its associated G-protein.

-

Gαi-Coupled Receptors (e.g., 5-HT1A, D2): Agonism at these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism for neuronal inhibition.

-

Gαs-Coupled Receptors (e.g., 5-HT6): In contrast, agonism at Gαs-coupled receptors stimulates adenylyl cyclase, leading to an increase in cAMP production. Antagonists of this receptor are of therapeutic interest as they block this baseline signaling.

Caption: Gαi-coupled receptor signaling pathway.

Caption: Gαs-coupled receptor signaling pathway.

Key In Vitro Experimental Protocols

Characterizing the mechanism of action of a this compound derivative requires a logical progression of assays, moving from identifying the binding site to quantifying the functional response.

Caption: Logical workflow for in vitro mechanism of action studies.

Protocol: Radioligand Binding Assay for Receptor Affinity

-

Causality & Rationale: This is the foundational assay to determine if a compound physically interacts with a putative target receptor and with what affinity. It quantifies the displacement of a specific, high-affinity radiolabeled ligand ("radioligand") by the unlabeled test compound. The resulting IC50 value is converted to an inhibition constant (Ki), a true measure of affinity.

-

Detailed Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells or tissues known to express the target receptor (e.g., HEK293 cells stably expressing human 5-HT1A) in ice-cold buffer. Centrifuge to pellet the membranes and wash repeatedly to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

Assay Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of the specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and the cell membrane preparation.

-

Compound Addition: Add the test compound across a range of concentrations (typically 10-point serial dilutions, from 100 µM to 1 pM). Include wells for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known, non-radioactive ligand, e.g., 10 µM serotonin).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

-

Self-Validating System: The protocol's integrity is validated by running a known reference compound in parallel to ensure its IC50 falls within the expected range. The non-specific binding should be a small fraction of the total binding, confirming the quality of the membrane preparation and the specificity of the radioligand.

Protocol: HTRF cAMP Assay for Functional GPCR Activity

-

Causality & Rationale: After confirming binding, this assay determines the compound's functional effect. It measures the second messenger (cAMP) produced as a direct result of receptor activation or inhibition. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method that relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (a fluorescently labeled cAMP analog).

-

Detailed Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells expressing 5-HT6) in a suitable multi-well plate and grow to near confluency.

-

Compound Treatment (Antagonist Mode): To test for antagonism, first pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

-

Agonist Stimulation: Add a known agonist for the receptor (e.g., serotonin) at a concentration that elicits a sub-maximal response (EC80). For agonist mode testing, simply add the test compound without a pre-incubation or subsequent agonist addition.

-

Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.

-

Cell Lysis & Reagent Addition: Lyse the cells and add the HTRF detection reagents: a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Equilibration: Incubate in the dark at room temperature for 60 minutes to allow the detection reagents to bind.

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis:

-

Calculate the ratio of the two emission signals (665/620) and normalize the data.

-

For Agonists: Plot the response against the log concentration of the test compound to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).

-

For Antagonists: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

-

-

-

Self-Validating System: The assay includes controls for basal cAMP levels (no agonist) and maximal stimulation (agonist only). The performance of a known reference agonist and antagonist confirms the assay is functioning correctly and the cells are responsive.

Conclusion

The this compound scaffold is a remarkably successful platform in neuroscience drug discovery due to its inherent structural and chemical properties. Its primary in vitro mechanisms of action revolve around the high-affinity modulation of key serotonin and dopamine receptors and transporters. The ability to fine-tune substitutions on both the indole and piperazine rings allows for the precise optimization of potency, selectivity, and functional activity. A systematic in vitro evaluation, progressing from target binding to functional signaling and selectivity profiling, is essential for elucidating the precise mechanism of action and unlocking the full therapeutic potential of novel compounds derived from this versatile and powerful scaffold.

References

-

Title: Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC Source: PubMed Central URL: [Link]

-

Title: Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis Source: PubMed URL: [Link]

-

Title: Design, Synthesis and Pharmacological Evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl Indole Derivatives as 5-HT₆ Receptor Ligands Source: PubMed URL: [Link]

-

Title: Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC Source: PubMed Central URL: [Link]

-

Title: Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity Source: ACS Publications URL: [Link]

-

Title: Synthesis, 5-hydroxytryptamine1A Receptor Affinity and Docking Studies of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole Derivatives Source: PubMed URL: [Link]

-

Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

-

Title: Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Pos Source: Not specified in search result URL: [Link]

-

Title: Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester Source: ResearchGate URL: [Link]

-

Title: In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex Source: PubMed URL: [Link]

-

Title: Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation Source: PubMed Central URL: [Link]

-

Title: Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC Source: PubMed Central URL: [Link]

-

Title: Piperazine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1- (arylsulfonyl)-1H-indole derivatives as 5-HT6 recepto Source: Der Pharma Chemica URL: [Link]

-

Title: Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents Source: TÜBİTAK Academic Journals URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Not specified in search result URL: [Link]

-

Title: Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)- 1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Possible Therapeutic Entrants for Alzheimer's Disease Source: ResearchGate URL: [Link]

-

Title: Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases Source: PubMed URL: [Link]

-

Title: 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity Source: PubMed URL: [Link]

-

Title: Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential Source: Not specified in search result URL: [Link]

-

Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]

-

Title: A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity Source: PubMed URL: [Link]

-

Title: A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities Source: MDPI URL: [Link]

-

Title: Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N-(3-(4-(2-Methoxyphenyl) Piperazine-1-yl) Propyl)-1H-Indole-2-Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking Source: NIH URL: [Link]

-

Title: Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships Source: PubMed URL: [Link]

-

Title: Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester Source: PubMed URL: [Link]

-

Title: Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase Source: ResearchGate URL: [Link]

-

Title: Bioactive conformation of 1-arylpiperazines at central serotonin receptors Source: PubMed URL: [Link]

-

Title: In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues Source: NIH URL: [Link]

-

Title: Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways Source: PubMed URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, 5-hydroxytryptamine1A receptor affinity and docking studies of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Analysis of 4-(1-piperazinyl)-1H-indole: An In-depth Technical Guide

This technical guide provides a comprehensive exploration of the spectroscopic analysis of 4-(1-piperazinyl)-1H-indole, a molecule of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in pharmacology, and its derivatives exhibit a wide range of biological activities.[1] The addition of a piperazine moiety can further modulate a compound's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation and purity assessment are paramount, and this guide offers a detailed roadmap for researchers, scientists, and drug development professionals to achieve this using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and a Priori Considerations

Before delving into the spectroscopic data, a foundational understanding of the molecular structure of this compound is crucial. The molecule consists of a bicyclic indole ring system substituted at the 4-position with a piperazine ring. This structure presents several key features that will manifest in its spectra:

-

Indole Ring: An aromatic bicyclic system with distinct protons and carbons. The indole N-H proton is a key diagnostic feature.

-

Piperazine Ring: A saturated heterocyclic amine with two sets of chemically distinct methylene protons in a chair conformation.

-

Linkage: A C-N bond connects the aromatic indole ring to the aliphatic piperazine ring, influencing the electronic environment of both moieties.

The following atom numbering scheme will be used throughout this guide for clarity in spectral assignments.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide a wealth of information about the connectivity and chemical environment of each atom in this compound.

Experimental Protocol: ¹H and ¹³C NMR

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for accurate analysis.

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

-

Solvent Selection: DMSO-d6 is an excellent choice as it can solubilize a wide range of organic compounds and its residual proton signal (at ~2.50 ppm) does not typically overlap with the signals of interest. Furthermore, the acidic indole N-H proton will be observable in DMSO-d6.

-

2D NMR: While 1D spectra provide initial information, 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton and carbon signals, respectively, by revealing their correlations.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d6)

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts are estimated based on data from structurally similar indole and piperazine derivatives.[2][3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 | br s | 1H | N1-H | The indole N-H proton is acidic and typically appears as a broad singlet at a downfield chemical shift. |

| ~7.50 | d | 1H | C7-H | Aromatic proton ortho to the indole nitrogen, expected to be a doublet. |

| ~7.25 | t | 1H | C2-H | Aromatic proton on the five-membered ring, likely a triplet due to coupling with C3-H. |

| ~7.10 | t | 1H | C6-H | Aromatic proton on the six-membered ring, expected to be a triplet. |

| ~6.85 | d | 1H | C5-H | Aromatic proton on the six-membered ring, expected to be a doublet. |

| ~6.50 | t | 1H | C3-H | Aromatic proton on the five-membered ring, likely a triplet due to coupling with C2-H. |

| ~3.20 | t | 4H | C2'-H, C6'-H | Methylene protons on the piperazine ring adjacent to the indole ring. |

| ~2.90 | t | 4H | C3'-H, C5'-H | Methylene protons on the piperazine ring adjacent to the N-H group. |

| ~2.80 | br s | 1H | N4'-H | The piperazine N-H proton, which may be a broad singlet and could exchange with residual water. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d6)

The predicted ¹³C NMR spectrum is detailed below, with assignments based on known substituent effects on the indole and piperazine rings.[3][4]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138 | C7a | Aromatic quaternary carbon of the indole ring. |

| ~136 | C4 | Aromatic quaternary carbon of the indole ring, deshielded by the attached nitrogen. |

| ~128 | C3a | Aromatic quaternary carbon of the indole ring. |

| ~125 | C2 | Aromatic methine carbon of the indole ring. |

| ~121 | C6 | Aromatic methine carbon of the indole ring. |

| ~118 | C5 | Aromatic methine carbon of the indole ring. |

| ~110 | C7 | Aromatic methine carbon of the indole ring. |

| ~101 | C3 | Aromatic methine carbon of the indole ring. |

| ~52 | C2', C6' | Aliphatic methylene carbons of the piperazine ring adjacent to the indole ring. |

| ~45 | C3', C5' | Aliphatic methylene carbons of the piperazine ring adjacent to the N-H group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Workflow for ATR-FTIR data acquisition.

Causality Behind Experimental Choices:

-

ATR Technique: This method requires minimal sample preparation and is non-destructive, making it ideal for routine analysis.

-

Background Subtraction: This is a critical step to remove spectral contributions from atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the sample.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound, based on known vibrational frequencies of indole and piperazine moieties.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400-3300 | Medium, Sharp | Indole N-H Stretch | Characteristic stretching vibration of the N-H bond in the indole ring. |

| ~3300-3200 | Medium, Broader | Piperazine N-H Stretch | The N-H stretching of the secondary amine in the piperazine ring. |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the indole ring. |

| ~2950-2800 | Medium-Strong | Aliphatic C-H Stretch | Symmetric and asymmetric stretching vibrations of the C-H bonds in the piperazine ring.[5] |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the indole ring. |

| ~1350-1250 | Strong | Aromatic C-N Stretch | Stretching vibration of the C-N bond connecting the piperazine nitrogen to the indole ring. |

| ~1200-1000 | Medium-Strong | Aliphatic C-N Stretch | Stretching vibrations of the C-N bonds within the piperazine ring.[5] |

| ~800-700 | Strong | Aromatic C-H Bend | Out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring portion of the indole. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion with minimal fragmentation.

Caption: Workflow for ESI-MS data acquisition.

Causality Behind Experimental Choices:

-

Positive Ion Mode: The presence of basic nitrogen atoms in both the indole and piperazine rings makes this compound readily protonated, leading to a strong signal in positive ion mode.

-

Tandem MS (MS/MS): By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern can be generated, providing further structural confirmation.[7]

Predicted Mass Spectrum and Fragmentation

The exact molecular weight of this compound (C₁₂H₁₅N₃) is 201.1266 g/mol . Therefore, the protonated molecular ion [M+H]⁺ is expected at an m/z of 202.1344.

The fragmentation of this compound is likely to proceed through cleavage of the piperazine ring, as this is a common fragmentation pathway for piperazine-containing compounds.[7][8]

Predicted Fragmentation Pattern:

-

[M+H]⁺ (m/z 202): The protonated molecular ion.

-

Loss of the piperazine ring: Cleavage of the C4-N1' bond can lead to fragments corresponding to the indole moiety and the piperazine moiety.

-

Fragmentation of the piperazine ring: The piperazine ring itself can undergo characteristic fragmentation, leading to the loss of ethyleneimine or other small fragments. Common fragment ions for piperazine derivatives are observed at m/z 70 and m/z 56.[7]

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. By understanding the predicted spectral features and the rationale behind them, researchers can confidently interpret their experimental data. The protocols and predicted data presented in this guide serve as a valuable resource for scientists working with this and related molecular scaffolds, ensuring the scientific integrity of their research and development efforts.

References

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Photochemistry and Photobiology, 89(1), 40–50. [Link]

-

Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1- (arylsulfonyl)-1H-indole derivatives as 5-HT6 recepto. Der Pharma Chemica, 4(4), 1481-1493. [Link]

-

Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 13(2), 1017-1033. [Link]

-

Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2872. [Link]

-

Supporting information Indoles. The Royal Society of Chemistry. [Link]

-

Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(4), 162. [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46(12), 850-854. [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. [Link]

-

C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. ChemRxiv. [Link]

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 16(11), e1900405. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 491-499. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

-

Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Letters in Organic Chemistry, 20(4), 337-346. [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

-

Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data, 29(4), 466-468. [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 20(2), 226-239. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]

-

Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]

-

Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(6), 607-616. [Link]

-

1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 20(2), 226-239. [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 61(514), 450-455. [Link]

Sources

- 1. RSC - Page load error [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. yeditepejhs.org [yeditepejhs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-(1-piperazinyl)-1H-indole Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1-piperazinyl)-1H-indole hydrochloride, with a specific focus on its aqueous solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies for characterization. We delve into the structural attributes of the molecule, predicting its behavior in various aqueous environments and under common stress conditions. This guide also outlines detailed, self-validating experimental protocols for determining solubility and stability, ensuring the generation of robust and reliable data crucial for preclinical and formulation development.

Introduction: The Scientific Imperative for Characterization

This compound hydrochloride is a heterocyclic compound featuring an indole nucleus linked to a piperazine ring. Such scaffolds are of significant interest in medicinal chemistry, appearing in a variety of pharmacologically active agents. The hydrochloride salt form is typically employed to enhance the aqueous solubility and handling properties of the parent basic molecule.

A thorough understanding of the solubility and stability of this active pharmaceutical ingredient (API) is not merely a regulatory requirement but a fundamental necessity for successful drug development. These parameters directly influence bioavailability, manufacturability, formulation strategies, and shelf-life. This guide serves as a foundational resource, offering both theoretical insights and practical workflows to empower researchers in their characterization of this and structurally related molecules.

Physicochemical Properties: A Structural Perspective

The behavior of this compound hydrochloride is dictated by the interplay of its constituent indole and piperazine moieties.

| Property | Value/Information | Source |

| Chemical Name | This compound dihydrochloride | [1][2][3] |

| CAS Number | 255714-24-0 | [1][2][4] |

| Molecular Formula | C₁₂H₁₅N₃ · 2HCl | [2][4] |

| Molecular Weight | 274.19 g/mol (dihydrochloride) | [4] |

| Appearance | Crystalline solid | [2][5] |

| Solubility in PBS (pH 7.2) | 10 mg/mL | [2] |

| UV λmax | 222, 277 nm | [2][6] |

-

The Indole Moiety: The indole ring system is aromatic and relatively nonpolar. It is susceptible to oxidation, particularly at the 2 and 3-positions of the pyrrole ring.[7][8] This reactivity is a key consideration for the stability of the molecule.

-

The Piperazine Moiety: As a diamine, the piperazine ring is basic.[9] The presence of two nitrogen atoms allows for the formation of a dihydrochloride salt, significantly enhancing its polarity and, consequently, its aqueous solubility.[1][3] The pKa values of piperazine itself are approximately 5.35 and 9.73, and while substitution will alter these values, we can anticipate that the piperazine ring in the title compound will be protonated across a wide physiological pH range.[9]

Aqueous Solubility Assessment

The aqueous solubility of an ionizable compound like this compound hydrochloride is critically dependent on pH. As a dihydrochloride salt of a weak base, its solubility is expected to be highest at low pH, where both piperazine nitrogens are fully protonated, and decrease as the pH rises and the molecule deprotonates to the less soluble free base.

Experimental Protocol: Kinetic and Thermodynamic Solubility

A robust solubility assessment involves determining both kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution in an aqueous buffer. It is a high-throughput method useful for early discovery. Thermodynamic solubility, the true equilibrium solubility, is determined by equilibrating an excess of the solid compound in the aqueous medium.

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Measurement.

Causality in Protocol Design:

-

Excess Solid: Ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.

-

Extended Equilibration (24-48h): Allows sufficient time for the dissolution process to reach a true equilibrium, especially important if the compound has slow dissolution kinetics or undergoes polymorphic transformations.

-

Filtration: A critical step to separate undissolved solid from the saturated solution, preventing artificially high concentration readings. The choice of a low-binding filter material like PVDF is essential.

-

Validated HPLC-UV Method: Provides the necessary specificity and sensitivity to accurately quantify the dissolved API concentration, distinguishing it from any potential impurities or degradants.

Stability Profiling: A Forced Degradation Approach

Forced degradation studies are essential to identify the likely degradation pathways and to develop a stability-indicating analytical method.[10] By subjecting the API to stress conditions more severe than those it would typically encounter, we can accelerate its degradation and characterize the resulting products.

Key Degradation Pathways

Based on the indole and piperazine structures, the following degradation pathways are plausible:

-

Oxidative Degradation: The electron-rich indole nucleus is susceptible to oxidation.[7][8] This can lead to the formation of oxindoles, isatins, or cleavage of the pyrrole ring.[11] The piperazine ring can also undergo oxidation, potentially leading to N-oxides or ring-opening.

-

Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions, particularly in combination with elevated temperatures, should be investigated.

-

Photodegradation: Aromatic systems like indole can be sensitive to light, leading to radical-mediated degradation pathways.

Caption: Potential Degradation Pathways.

Experimental Protocol: Forced Degradation Study

Objective: To generate a degradation profile and validate a stability-indicating HPLC method.

Step-by-Step Methodology:

-

Solution Preparation: Prepare solutions of this compound hydrochloride (e.g., at 1 mg/mL) in a suitable solvent system (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid API at 80°C for 48 hours.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots. If necessary, neutralize acidic or basic samples.

-

Analyze all samples by a reverse-phase HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

-

Method Validation:

-

The HPLC-PDA-MS system is crucial. The PDA detector assesses peak purity, ensuring that the main API peak is spectrally homogeneous and free from co-eluting degradants. The MS detector provides molecular weight information for the identification of degradation products.[10]

-

A successful stability-indicating method will resolve the parent API peak from all major degradation product peaks.

-

Trustworthiness through Self-Validation: The use of a PDA detector is a self-validating mechanism. If a new peak appears under stress conditions and the purity of the parent peak (as assessed by the PDA) decreases, it provides strong evidence of degradation and the method's ability to detect it. Coupling with MS for peak identification further solidifies the authoritativeness of the results.[10]

Conclusion